2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole moiety via a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminomethylphenol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated phenols or other substituted derivatives.
Scientific Research Applications
2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
2-Aminomethylphenol: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of phenols.
Uniqueness
2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to its specific structure, which combines a phenol group with a pyrazole moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-11(6-7-14-15)9-13-8-10-4-2-3-5-12(10)16/h2-7,13,16H,8-9H2,1H3 |
InChI Key |
FRWYNGDNUSSRBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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